N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORVNRQSVVSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Direct Amide Coupling via Acyl Chloride
The most widely employed method for synthesizing N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves the direct coupling of 6-bromobenzo[d]thiazol-2-amine with 2-(methylthio)benzoyl chloride under basic conditions. This approach, adapted from analogous benzothiazole syntheses, proceeds via nucleophilic acyl substitution (Figure 1).
Reaction Conditions and Mechanistic Insights
The amine (1 equiv) is dissolved in anhydrous dioxane or dimethylformamide (DMF), followed by the dropwise addition of 2-(methylthio)benzoyl chloride (1.2–1.5 equiv). Triethylamine (1.5–2.0 equiv) is introduced to neutralize HCl generated during the reaction. The mixture is refluxed at 80–100°C for 3–4 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the crude product is quenched with saturated Na₂CO₃, extracted with ethyl acetate, and purified via flash chromatography (hexanes/EtOAc).
Key Advantages :
- High yields (70–85% for analogous compounds).
- Minimal side products due to the reactivity of acyl chlorides.
Limitations :
- Sensitivity to moisture, necessitating anhydrous conditions.
- Requires pre-synthesis of 2-(methylthio)benzoyl chloride.
Example Protocol
Nickel-Catalyzed Reductive Carbonylation
An alternative route, reported by the Royal Society of Chemistry, employs nickel-catalyzed reductive carbonylation to form the amide bond. This method couples aryl bromides with nitroarenes in the presence of a nickel catalyst and carbon monoxide surrogate (Co₂(CO)₈).
Reaction Setup and Optimization
A sealed tube charged with 6-bromobenzo[d]thiazole (1 equiv), 2-nitrobenzenethiol (1.5 equiv), Ni(glyme)Cl₂ (10 mol%), and Co₂(CO)₈ (0.8 equiv) in DMF is heated at 120°C for 16 hours. Manganese powder (5 equiv) acts as a reductant. The reaction proceeds via in situ generation of an isocyanate intermediate, which reacts with the amine to form the amide.
Key Advantages :
- Avoids pre-functionalized acyl chlorides.
- Compatible with electron-deficient aryl bromides.
Limitations :
Synthesis of Key Starting Materials
Preparation of 6-Bromobenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-5-bromothiophenol with cyanogen bromide (BrCN) in ethanol. Alternatively, bromination of 2-aminobenzo[d]thiazole using N-bromosuccinimide (NBS) in acetic acid yields the 6-bromo derivative.
Representative Procedure :
Synthesis of 2-(Methylthio)benzoyl Chloride
2-(Methylthio)benzoic acid (1 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a pale-yellow oil (95% purity).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Direct Coupling | Nickel Catalysis |
|---|---|---|
| Solvent | DMF or dioxane | DMF |
| Temperature | 80–100°C | 120°C |
| Reaction Time | 3–4 hours | 16 hours |
| Yield | 70–85% | 50–60% |
Elevated temperatures in the nickel method enhance CO insertion but risk decomposition of Co₂(CO)₈. In contrast, the direct method benefits from polar aprotic solvents like DMF, which stabilize the acyl chloride intermediate.
Comparative Analysis of Preparation Methods
Direct Coupling is preferred for its simplicity and higher yields, whereas Nickel Catalysis offers a one-pot route for complex substrates. The choice hinges on substrate availability and desired scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is primarily studied for its biological activities , including:
- Antimicrobial Properties : The compound has shown efficacy against various microorganisms, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit microbial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
- Anticancer Activity : Research has demonstrated the compound's potential as an anticancer agent. It exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and prostate cancer cells, with IC50 values in the low micromolar range. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : this compound has been investigated for its ability to inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory diseases .
Chemical Synthesis
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. Key synthetic routes include:
- Formation of Benzothiazole Core : Synthesized through cyclization reactions involving 2-aminothiophenol and brominated aromatic aldehydes.
- Bromination and Coupling Reactions : The introduction of bromine and subsequent coupling with methylthio derivatives are critical steps in its synthesis .
Case Studies
Several studies have focused on the biological evaluation of this compound:
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among benzothiazole-2-yl benzamide derivatives include substituents at the 6-position of the benzothiazole ring (e.g., Br, NO$ _2 $, NH$ _2 $, OCH$ _3 $, SCH$ _3 $) and modifications to the benzamide moiety. These alterations significantly impact biological activity, solubility, and electronic properties.
Physicochemical and Spectroscopic Differences
- Solubility: Methoxy and amino substituents enhance aqueous solubility compared to bromo or nitro groups, which are more hydrophobic .
- Spectroscopic Signatures: Nitro Derivatives: Distinct $ ^1H $-NMR peaks at 8.14–8.32 ppm for aromatic protons adjacent to NO$ _2 $ . Amino Derivatives: NH$ _2 $-related IR peaks at 3399 cm$ ^{-1} $ and downfield-shifted NMR signals for aromatic protons . Methylthio Derivatives: SCH$ _3 $ groups produce characteristic $ ^1H $-NMR singlets near 2.5 ppm and sulfur-related IR stretches .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a brominated benzothiazole core with a methylthio group attached to the benzamide structure. This unique arrangement enhances its chemical properties, making it a subject of interest in medicinal chemistry.
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Brominated benzothiazole with methylthio group | Antimicrobial, antiviral | Bromination enhances reactivity |
| N-(benzo[d]thiazol-2-yl)-4-methylbenzamide | Unsubstituted benzothiazole | Moderate activity against bacteria | Lacks halogen substitution |
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-piperidin-1-yl)ethylamino)benzamides | Contains piperidine moiety | Potential CNS activity | Piperidine enhances solubility |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including:
- Mycobacterium tuberculosis : The compound demonstrates potential therapeutic applications against tuberculosis, with studies indicating an inhibition concentration (IC50) in the low micromolar range.
- Viral Infections : Preliminary findings suggest efficacy against viruses such as hepatitis C, indicating a broader spectrum of biological activity.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines, although specific pathways remain to be delineated in further studies.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical to pathogen survival or proliferation.
- Receptor Modulation : It could interact with receptors involved in inflammatory responses, thereby reducing inflammation.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde.
- Bromination : Utilization of bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : Coupling the brominated benzothiazole with 2-(methylthio)benzoic acid using coupling reagents like EDCI in the presence of bases such as triethylamine.
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation : The methylthio group can be oxidized to a sulfoxide or sulfone.
- Reduction : The bromine atom can be reduced using palladium on carbon (Pd/C).
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles under suitable conditions.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- A study demonstrated that derivatives of this compound exhibited potent bacteriostatic effects against Mycobacterium tuberculosis in vitro and in vivo, significantly reducing bacterial load in infected models .
- Another investigation focused on its anticancer properties, indicating that similar compounds showed promising results against various cancer cell lines, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the common synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzothiazole derivatives. A general approach includes:
- Step 1 : Bromination of the benzo[d]thiazole core using bromine or brominating agents under controlled conditions (e.g., 60–80°C in dichloromethane) to introduce the 6-bromo substituent .
- Step 2 : Coupling the brominated benzothiazole with 2-(methylthio)benzamide via nucleophilic substitution or amidation. This step often employs bases like triethylamine or pyridine in solvents such as dichloromethane or chloroform .
- Optimization : Reaction temperature (room temperature to reflux), solvent polarity, and stoichiometric ratios significantly affect yield. For example, highlights Rh-catalyzed C-H amidation as an efficient method for analogous benzothiazole derivatives .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for benzothiazole and benzamide moieties) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks matching C₁₅H₁₀BrN₂OS₂) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~690 cm⁻¹ (C-Br stretch) .
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally similar bromobenzo[d]thiazole derivatives exhibit:
- Anticancer Activity : Inhibition of cancer cell proliferation (e.g., IC₅₀ values <10 μM in MCF-7 breast cancer cells) via kinase inhibition or apoptosis induction .
- Antimicrobial Effects : MIC values of 2–8 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .
- Assays : Cell viability (MTT assay), bacterial growth inhibition (broth microdilution), and enzymatic inhibition (kinase activity assays) are standard .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalysts : Rhodium or palladium catalysts improve amidation efficiency (e.g., 80–94% yield in ) .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition; reflux conditions accelerate coupling reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Q. What structural features influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Bromo Substituent : Enhances electrophilicity and target binding (e.g., bromine’s electron-withdrawing effect increases affinity for kinase active sites) .
- Methylthio Group : Improves lipophilicity (logP ~3.5) and membrane permeability, critical for cellular uptake .
- Benzamide Core : Stabilizes interactions with hydrogen-bond acceptors (e.g., ATP-binding pockets in kinases) .
- Modifications : Fluorine or nitro groups at specific positions alter selectivity and potency .
Q. What advanced analytical methods confirm purity and structural identity?
- Methodological Answer :
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures >98% purity .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between benzothiazole and benzamide planes) .
- DSC/TGA : Determines thermal stability (decomposition temperature >200°C) and crystallinity .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer : Mechanistic studies employ:
- Molecular Docking : Predicts binding modes with targets like EGFR kinase (PDB ID: 1M17). The bromine atom forms halogen bonds with Leu694, while the benzamide interacts with Lys721 .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 120 nM for EGFR) .
- Fluorescence Quenching : Monitors conformational changes in target proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
